

# **Application Notes and Protocols for Caroverine** in Treating Cochlear Synaptic Tinnitus

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition. A significant subtype, cochlear synaptic tinnitus, is hypothesized to originate from glutamatergic excitotoxicity at the synapse between inner hair cells (IHCs) and spiral ganglion neurons. This excitotoxicity leads to a condition known as cochlear synaptopathy, characterized by the loss of synaptic ribbons without the loss of hair cells. Caroverine, a quinoxaline-derivative, has emerged as a promising therapeutic agent due to its multifaceted mechanism of action, primarily as a glutamate receptor antagonist and a calcium channel blocker.[1][2][3] These application notes provide a comprehensive overview of the use of Caroverine in preclinical and clinical research for cochlear synaptic tinnitus, detailing its mechanism of action, summarizing clinical data, and providing detailed experimental protocols.

# **Mechanism of Action**

Caroverine exerts its therapeutic effects through a multi-target mechanism. It functions as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[4][5] This dual antagonism mitigates the excitotoxic effects of excessive glutamate release in the cochlear synapse, a key pathological event in cochlear synaptic tinnitus.[6] Additionally, Caroverine exhibits calcium channel blocking properties, further protecting against intracellular



calcium overload and subsequent neuronal damage.[1][2] Its antioxidant properties also contribute to its neuroprotective effects in the auditory system.[1][3]



Click to download full resolution via product page

Caption: Caroverine's mechanism in cochlear synaptic tinnitus. (Within 100 characters)

# **Quantitative Data from Clinical Studies**

Several clinical studies have evaluated the efficacy and safety of Caroverine for tinnitus treatment. The data below summarizes key findings from these studies.



| Study                              | Administration<br>Route & Dosage      | Treatment Duration | Key Efficacy<br>Findings                                                                                                                                                                                                                                                                       |
|------------------------------------|---------------------------------------|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Denk et al. (1997)[4]<br>[5][7][8] | Single intravenous infusion           | Single dose        | In the Caroverine group, 63.3% of patients responded to therapy immediately after the infusion, showing a reduction in both subjective rating and psychoacoustic measurement of tinnitus. In contrast, none of the patients in the placebo group showed a significant response.[4][5]          |
| Kumari & Kumar[9]                  | Oral, 20 mg twice<br>daily            | 90 days            | 64% of patients in the Caroverine group showed a reduction in tinnitus. 8% experienced complete relief, 12% had over 50% improvement, and 44% had improvement below 50%. This was a statistically significant improvement compared to the placebo group, where only 20% showed improvement.[9] |
| Mahendru et al.[10]                | Single intravenous infusion of 160 mg | 12 weeks follow-up | Caroverine showed a significant improvement in Tinnitus Handicap                                                                                                                                                                                                                               |



|                                         |                                    |               | Inventory (THI) scores up to 4 weeks. The effect was not significant at 12 weeks, suggesting a single infusion may be effective for 4-6 weeks.[10]                                                                                                                            |
|-----------------------------------------|------------------------------------|---------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Quasi-experimental study (2024)[11][12] | Oral, 40 mg twice<br>daily         | 90 days       | An overall reduction in tinnitus was observed in 53.3% of the Caroverine-treated group. There was a significant improvement in the tinnitus case history questionnaire score and a larger decrease in the THI score compared to the standard of care.[11]                     |
| Ehrenberger (2005)<br>[13]              | Topical, 1%<br>Caroverine eardrops | Not specified | A long-lasting tinnitolytic effect was observed, with the probability of success correlating with the pre-therapeutic tinnitus intensity. The treatment was particularly successful for patients with Meniere's disease and sudden hearing loss associated with tinnitus.[13] |



# **Experimental Protocols**Preclinical Models

This protocol describes a method to induce cochlear synaptopathy in mice, a key model for studying cochlear synaptic tinnitus.



Click to download full resolution via product page

**Caption:** Workflow for inducing cochlear synaptopathy in mice. (Within 100 characters)

#### Materials:

- CBA/CaJ mice (or other suitable strain)
- Sound-exposure chamber with a calibrated sound delivery system
- Noise generation software and amplifier
- Small cages for holding mice during exposure

- Animal Preparation: Acclimatize male CBA/CaJ mice (6-8 weeks old) to the facility for at least one week before the experiment.
- Noise Exposure: Place unanesthetized mice in a small wire-mesh cage within the reverberant sound-exposure chamber. Expose the mice to an octave-band noise (8–16 kHz) for 2 hours at an intensity of 97.5-100 dB SPL.[1]
- Recovery: After noise exposure, return the mice to their home cages and allow for a recovery
  period of at least 2 weeks. This period allows for the temporary threshold shift to recover,
  revealing the underlying synaptopathy.[1]

# Methodological & Application





 Confirmation of Synaptopathy: Assess the degree of synaptopathy using Auditory Brainstem Response (ABR) and immunohistochemistry (see Protocols 2 and 3).

ABR is a non-invasive method to assess the integrity of the auditory pathway and is crucial for evaluating hearing thresholds and neural responses.

#### Materials:

- ABR recording system (e.g., Tucker-Davis Technologies) with a soundproof chamber
- Subdermal needle electrodes
- Anesthetic (e.g., ketamine/xylazine mixture)
- Heating pad to maintain body temperature

- Animal Anesthesia: Anesthetize the mouse with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).[9]
- Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the ipsilateral pinna (reference), and in the contralateral hind leg (ground).[14]
- Acoustic Stimulation: Deliver acoustic stimuli (clicks and tone pips at various frequencies, e.g., 8, 16, 32 kHz) to the ear canal via a calibrated speaker.[9]
- Recording: Record the neural responses from 90 dB SPL down to 10 dB below the threshold in 5 or 10 dB steps.[9][14] Average the responses to multiple stimuli (e.g., 512) for each intensity level to improve the signal-to-noise ratio.[14]
- Data Analysis: Determine the hearing threshold, which is the lowest stimulus intensity that
  elicits a discernible ABR wave I. Analyze the amplitude and latency of ABR waves,
  particularly wave I, which reflects the summed activity of the auditory nerve. A reduction in
  wave I amplitude at supra-threshold levels, with normal thresholds, is indicative of cochlear
  synaptopathy.[1]

# Methodological & Application



This protocol allows for the direct visualization and quantification of synaptic loss in the cochlea.

#### Materials:

- Dissecting microscope and tools
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization/blocking solution (e.g., PBS with Triton X-100 and normal horse serum)
- Primary antibodies: anti-CtBP2 (for ribbon synapses) and anti-GluA2/3 (for postsynaptic receptors)
- Fluorescently-labeled secondary antibodies
- Mounting medium with DAPI
- Confocal microscope

- Tissue Preparation: Euthanize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde. Dissect the cochleae and post-fix for 2 hours.
- Decalcification: Decalcify the cochleae in EDTA for several days.
- Dissection: Under a dissecting microscope, carefully dissect the organ of Corti from the cochlear spiral.
- Immunostaining:
  - Permeabilize and block the tissue for 1 hour at room temperature.
  - Incubate with primary antibodies (e.g., mouse anti-CtBP2 and rabbit anti-GluA2/3)
     overnight at 4°C.



- Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
- Counterstain with DAPI to visualize cell nuclei.
- Imaging and Quantification: Mount the tissue on a slide and image using a confocal
  microscope. Acquire z-stacks of the inner hair cell region. Use image analysis software to
  count the number of co-localized pre-synaptic (CtBP2) and post-synaptic (GluA2/3) puncta
  per inner hair cell.[15] A reduction in the number of synaptic puncta in noise-exposed
  animals compared to controls confirms synaptopathy.

GPIAS is a common behavioral paradigm to assess tinnitus in animals. The principle is that the tinnitus percept "fills in" a silent gap in a background noise, thus reducing the inhibitory effect of the gap on a startle reflex.

#### Materials:

- Startle response system with a sound-attenuating chamber
- Animal holder on a pressure-sensitive platform
- Software for stimulus presentation and response recording

- Acclimatization: Place the animal in the holder within the chamber and allow it to acclimatize for 5-10 minutes.
- Testing: Present a continuous background narrowband noise centered at a specific frequency.
- Trial Types: Randomly present two types of trials:
  - No-Gap Trials: A loud startling stimulus (e.g., 115 dB SPL broadband noise burst for 20 ms) is presented.
  - Gap Trials: A short silent gap (e.g., 50 ms) is introduced in the background noise 100 ms before the startling stimulus.[5]



- Data Acquisition: Measure the amplitude of the startle response for each trial.
- Data Analysis: Calculate the prepulse inhibition (PPI) for each background noise frequency. A
  reduced PPI in the "gap" condition at a specific frequency range in noise-exposed animals is
  interpreted as evidence of tinnitus at that pitch.[12]

# **Clinical Assessment**

The THI is a validated self-report questionnaire to quantify the impact of tinnitus on a person's life.

#### Procedure:

- Administration: Provide the 25-item questionnaire to the patient.[11]
- Instructions: Instruct the patient to answer each question based on their experiences over the past week. Each question has three response options: "Yes" (4 points), "Sometimes" (2 points), and "No" (0 points).[16]
- Scoring: Sum the points for all 25 questions to obtain a total score ranging from 0 to 100.[17]
- Interpretation: The total score is graded to determine the severity of the tinnitus handicap:
  - 0-16: Slight or no handicap (Grade 1)
  - 18-36: Mild handicap (Grade 2)
  - 38-56: Moderate handicap (Grade 3)
  - 58-76: Severe handicap (Grade 4)
  - 78-100: Catastrophic handicap (Grade 5)[11]

This protocol aims to match the perceived pitch and loudness of the patient's tinnitus using externally generated sounds.

#### Materials:

Clinical audiometer



Headphones

#### Procedure:

- Pitch Matching:
  - Present pure tones of different frequencies to the ear contralateral to the tinnitus.
  - Use a two-alternative forced-choice procedure, asking the patient to identify which of two tones is closer to their tinnitus pitch.
  - Narrow down the frequency range to identify the pitch that best matches the patient's tinnitus.[10]
- Loudness Matching:
  - Present a pure tone at the matched tinnitus frequency to the contralateral ear.
  - Adjust the intensity of the tone in 1 or 2 dB steps until the patient reports that it is equal in loudness to their tinnitus.
  - The loudness match is typically expressed in dB sensation level (SL), which is the intensity in dB above the patient's hearing threshold at that frequency.[10]

# Drug Preparation and Administration Caroverine Solution Preparation for In Vivo Administration

For Intravenous Infusion:

- Caroverine is typically available as a dihydrochloride salt.
- Prepare a sterile solution in normal saline for infusion. The concentration will depend on the specific clinical trial protocol.

For Oral Administration:



Caroverine is available in capsule or tablet form, typically in 20 mg or 40 mg strengths.[18]
 [19]

For Topical Administration (Eardrops):

A 1% Caroverine solution in a lipophilic carrier can be prepared for transtympanic delivery.
 [13]

# Protocol 7: Round Window Membrane Application in Animal Models

This protocol describes the local delivery of Caroverine to the inner ear.



Click to download full resolution via product page

**Caption:** Workflow for round window membrane drug application. (Within 100 characters)

## Materials:

- Anesthetized animal (e.g., guinea pig)
- Surgical microscope
- Micro-surgical instruments
- Caroverine solution
- Micropipette or gelfoam soaked in the drug solution

## Procedure:

 Anesthesia and Surgical Preparation: Anesthetize the animal and perform a post-auricular incision to expose the auditory bulla.



- Exposure of the Round Window: Carefully open the bulla to visualize the round window membrane.
- Drug Application:
  - Direct Application: Use a micropipette to apply a small volume of the Caroverine solution directly onto the round window membrane.
  - Gelfoam Application: Alternatively, soak a small piece of absorbable gelatin sponge (gelfoam) in the Caroverine solution and place it on the round window membrane for sustained release.
- Closure: Close the surgical incision in layers.

# Conclusion

Caroverine presents a targeted therapeutic approach for cochlear synaptic tinnitus by addressing the underlying glutamatergic excitotoxicity. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to investigate the efficacy and mechanisms of Caroverine and other potential therapeutic agents for this challenging condition. Rigorous preclinical and clinical studies, employing standardized methodologies as described, are essential for advancing the development of effective treatments for tinnitus.

# **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Auditory-nerve responses in mice with noise-induced cochlear synaptopathy PMC [pmc.ncbi.nlm.nih.gov]
- 2. novopsych.com [novopsych.com]
- 3. ovid.com [ovid.com]

# Methodological & Application





- 4. The statistical analysis plan for the unification of treatments and interventions for tinnitus patients randomized clinical trial (UNITI-RCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A New Statistical Approach for the Evaluation of Gap-prepulse Inhibition of the Acoustic Startle Reflex (GPIAS) for Tinnitus Assessment [frontiersin.org]
- 6. Intracochlear drug injections through the round window membrane: Measures to improve drug retention PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychoacoustic Assessment to Improve Tinnitus Diagnosis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Reliability of some tinnitus psychoacoustic measures [frontiersin.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. A new method for measuring the psychoacoustical properties of tinnitus PMC [pmc.ncbi.nlm.nih.gov]
- 11. complete-hearing.com [complete-hearing.com]
- 12. turnerscientific.com [turnerscientific.com]
- 13. Research Portal [iro.uiowa.edu]
- 14. Protocol for assessing auditory brainstem response in mice using a four-channel recording system PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. ata.org [ata.org]
- 17. Tinnitus Handicap Inventory (THI) | TxBDC | UT Dallas [txbdc.utdallas.edu]
- 18. researchgate.net [researchgate.net]
- 19. The Gap-Startle Paradigm for Tinnitus Screening in Animal Models: Limitations and Optimization PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Caroverine in Treating Cochlear Synaptic Tinnitus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14865579#how-to-use-caroverine-for-treating-cochlear-synaptic-tinnitus]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com